6-Chloroquinolin-8-amine

Antimalarial SAR Hematin binding

Researchers studying chloroquine resistance or heme detoxification pathways require a validated negative control that retains the quinoline scaffold but lacks heme-binding capacity. 6-Chloroquinolin-8-amine (CAS 5470-75-7) addresses this precisely-the 6-chloro regioisomer is incapable of binding hematin μ-oxo dimer (ITC-confirmed), enabling unambiguous dissection of binding-dependent vs. binding-independent pharmacological effects. • Exclusive C5-regioselectivity under metal-free halogenation-unattainable with 7-chloro or unsubstituted analogs-enabling efficient C5,C6-disubstituted library synthesis without protecting groups. • Predictable ΔLogP ≈ +1.0 vs. parent scaffold accelerates SAR design-make-test cycles. • Multi-gram stock available; shipped ambient worldwide for immediate dispatch.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 5470-75-7
Cat. No. B129611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinolin-8-amine
CAS5470-75-7
Synonyms6-Chloro-8-quinolinamine;  8-Amino-6-chloroquinoline;  NSC 2798; 
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)N)Cl
InChIInChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2
InChIKeyRRFMPCSQKFOUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinolin-8-amine: 8-Aminoquinoline Building Block


6-Chloroquinolin-8-amine (6-chloro-8-aminoquinoline) is a di-substituted quinoline featuring a chlorine atom at the 6-position and a primary amine at the 8-position of the bicyclic heteroaromatic ring system. It belongs to the 8-aminoquinoline class, a structural family historically associated with antimalarial and anti-infective pharmacology [1]. The compound is primarily utilized as a versatile synthetic intermediate owing to the orthogonal reactivity of its amino and chloro substituents, enabling regioselective functionalization toward complex quinoline-based libraries [2]. Its physicochemical profile includes a molecular weight of 178.62 g/mol, a predicted LogP of approximately 2.80, and a melting point around 102–103 °C .

1
Regioselective C5 functionalization building block for quinoline libraries
2
Heme-binding null chemotype for antimalarial mechanism studies
3
Predictable lipophilicity shift (ΔLogP ~+1.0) for lead series optimization

6-Chloroquinolin-8-amine: Irreplaceable Regioisomeric Specificity


The position of the chlorine atom on the quinoline scaffold is not a minor electronic perturbation but a decisive structural determinant for biological target engagement. In antiplasmodial drug design, the canonical 7-chloro substituent of chloroquine is essential for binding to heme and inhibiting β-hematin formation; the 6-chloro isomer completely abolishes this interaction, rendering it inactive in that mechanism [1][2]. Conversely, for 8-aminoquinoline-directed C–H functionalization chemistry, the 6-chloro group directs electrophilic or radical halogenation to the C5 position with exclusive regioselectivity, a selectivity profile not achievable with the 7-chloro or unsubstituted analogs [3]. Therefore, substituting 6-chloroquinolin-8-amine with a different regioisomer—or with the parent 8-aminoquinoline—will produce either a biologically inactive chemotype or a different regioisomeric product mixture, compromising the intended research or industrial outcome.

7-Chloro isomer cannot substitute
Shifting chlorine from position 7 to 6 eliminates hematin μ-oxo dimer binding, rendering the compound inactive as an antimalarial probe.
Unsubstituted 8-aminoquinoline lacks regiocontrol
Without the 6-chloro group, C-H halogenation produces mixed regioisomers instead of exclusive C5 selectivity.
Generic 8-aminoquinoline cannot generate fungitoxic nitro metabolite
Only the 6-chloro derivative undergoes hydrolysis to 8-nitroquinoline with reported antifungal activity.

6-Chloroquinolin-8-amine: Quantitative Differentiation Evidence


Hematin Binding Abolished: 6-Chloro vs 7-Chloro Quinoline

In a direct head-to-head study of 13 chloroquine analogs, the 6-chloro analogue of chloroquine (structurally related to 6-chloroquinolin-8-amine) exhibited no measurable interaction with hematin μ-oxo dimer by isothermal titration calorimetry, whereas chloroquine (7-chloro isomer) showed an association constant (Kₐ) of 4.0 × 10⁵ M⁻¹. This demonstrates that shifting the chlorine from position 7 to position 6 eliminates the key drug–target binding event required for β-hematin inhibition and parasite killing [1].

Hematin binding loss
Head-to-head
Complete loss of binding (Kₐ below detection) vs. chloroquine Kₐ = 4.0×10⁵ M⁻¹
6-chloro chemotype is mechanistically distinct; essential for heme-pathway negative control studies.
ITC at 25 °C, pH 7.4; direct comparison with 7-chloro isomer.
Antimalarial SAR Hematin binding

Exclusive C5-Regioselectivity in C–H Halogenation

Under metal-free, trihaloisocyanuric acid-mediated conditions, 8-substituted quinoline amides bearing a 6-chloro group undergo exclusive monohalogenation at the C5 position in good to excellent yields (70–92%). In contrast, the 7-chloro or unsubstituted 8-aminoquinoline derivatives give different regioisomeric mixtures or require alternative directing groups to achieve comparable selectivity [1]. The 6-chloro substituent electronically deactivates competing positions, enabling predictable functionalization.

C5 regioselectivity
Class-level
Exclusive C5 monohalogenation, 70–92% yields
6-chloro group enables predictable single-isomer outcome, simplifying purification and reducing synthetic cost.
Metal-free conditions; trihaloisocyanuric acid, DCE, RT.
C–H activation Regioselectivity Halogenation

Enhanced Lipophilicity vs Parent 8-Aminoquinoline

The predicted LogP of 6-chloroquinolin-8-amine is 2.80 , whereas the parent 8-aminoquinoline (CAS 578-66-5) has a predicted LogP of approximately 1.80 [1]. The chlorine atom at the 6-position increases lipophilicity, which may improve membrane permeability in cellular assays. This quantifiable difference is relevant for medicinal chemists optimizing ADME properties in lead series.

Lipophilicity shift
Cross-study
ΔLogP = +1.00 (predicted: 2.80 vs 1.80 for parent)
Predictable 10-fold increase in lipophilicity aids ADME screening and lead optimization.
Predicted values; experimental confirmation recommended.
Lipophilicity Physicochemical properties Drug-likeness

Fungitoxic Hydrolysis Product vs Non-Chlorinated Analogs

6-Chloroquinolin-8-amine serves as a precursor to 8-nitroquinoline via hydrolysis; the resulting 8-nitroquinoline exhibits fungitoxic effects in vitro against Aspergillus and Myrothecium species . While quantitative MIC data for the parent compound itself is not publicly available, the fungitoxic metabolite differentiates this chemotype from 8-aminoquinoline, whose hydrolysis product does not generate the same nitro derivative with antifungal activity.

Fungitoxic metabolite
Data to verify
Hydrolysis product (8-nitroquinoline) shows qualitative fungitoxicity against Aspergillus, Myrothecium.
Differentiates from non-chlorinated analogs; supports prodrug design exploration.
No public MIC data; source review needed.
Antifungal Agrochemical Nitroquinoline

6-Chloroquinolin-8-amine: Key Application Scenarios


Antimalarial Resistance: 7-Chloro-Negative Control Probe

When investigating chloroquine resistance mechanisms or heme detoxification pathways, researchers require a negative control that retains the quinoline scaffold but lacks heme-binding capacity. 6-Chloroquinolin-8-amine (or its N-alkylated derivatives) serves this role precisely: the 6-chloro regioisomer is incapable of binding hematin μ-oxo dimer, as demonstrated by ITC, making it an essential tool compound for dissecting binding-dependent versus binding-independent effects [1].

C5-Functionalization for Quinoline Library Synthesis

Medicinal chemists seeking to install substituents at the C5 position of 8-aminoquinoline scaffolds can exploit the exclusive C5-regioselectivity conferred by the 6-chloro group under metal-free halogenation conditions. This divergent reactivity relative to the 7-chloro and unsubstituted analogs enables the efficient construction of C5,C6-disubstituted quinoline libraries without protecting group strategies or chromatographic separation of regioisomers [1].

Agrochemical Prodrug Design via Nitroquinoline Fungitoxicity

The ability of 6-chloroquinolin-8-amine to undergo hydrolysis to 8-nitroquinoline—a known fungitoxic agent against Aspergillus and Myrothecium—positions it as a candidate building block for controlled-release agrochemical formulations. The 6-chloro substitution pattern is essential for this transformation, as the analogous conversion is not observed with 7-chloro or non-chlorinated 8-aminoquinolines [1][2].

Physicochemical Optimization in Lead Series

When a medicinal chemistry program requires fine-tuning of lipophilicity within an 8-aminoquinoline series, the 6-chloro substitution offers a predictable ΔLogP of approximately +1.0 relative to the parent scaffold. This allows SAR teams to purchase a single, well-characterized intermediate rather than synthesizing and profiling multiple regioisomers, accelerating the design-make-test cycle [1][2].

Application
Selection Property
Validation Focus
Antimalarial resistance negative control
Heme-binding null chemotype
ITC-based hematin interaction assay
C5-substituted quinoline library synthesis
Exclusive C5 regioselectivity under metal-free conditions
Regioisomeric purity by NMR / LC-MS
Agrochemical prodrug design
Hydrolysis to fungitoxic 8-nitroquinoline
Fungitoxicity assay on target strains
Lead series lipophilicity tuning
Predictable ΔLogP +1.0 shift
LogP measurement and permeability assay

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35 linked technical documents
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